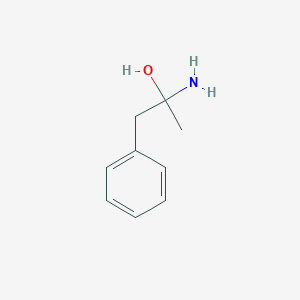
2-Amino-1-phenylpropan-2-ol
Beschreibung
2-Amino-1-phenylpropan-2-ol is a secondary alcohol and primary amine with the molecular formula C₉H₁₃NO and a molecular weight of 151.21 g/mol. Its structure features a hydroxyl (-OH) and amino (-NH₂) group on the central carbon (C2) of a three-carbon chain, with a phenyl group attached to the terminal carbon (C1). This arrangement confers unique physicochemical properties, including moderate polarity due to hydrogen-bonding capacity from both functional groups.
The compound’s stereochemistry and substituent positioning influence its biological interactions, such as gastrointestinal absorption and blood-brain barrier (BBB) permeability.
Eigenschaften
CAS-Nummer |
100033-48-5 |
|---|---|
Molekularformel |
C9H13NO |
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
2-amino-1-phenylpropan-2-ol |
InChI |
InChI=1S/C9H13NO/c1-9(10,11)7-8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 |
InChI-Schlüssel |
VFKHBIUJJCSRJK-UHFFFAOYSA-N |
SMILES |
CC(CC1=CC=CC=C1)(N)O |
Kanonische SMILES |
CC(CC1=CC=CC=C1)(N)O |
Synonyme |
Benzeneethanol, -alpha--amino--alpha--methyl- |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- Phenyl Positioning : A phenyl group at C1 (vs. C3) may alter electronic effects, increasing LogP slightly due to reduced polarity.
Substituted Phenyl Derivatives
Substituents on the phenyl ring significantly impact physicochemical and safety profiles:
Key Differences :
- Halogenation (e.g., Cl, F) in 2-Amino-3-(2-chloro-6-fluorophenyl)propan-1-ol increases molecular weight and reduces solubility but enhances binding affinity in drug-receptor interactions .
- Methyl Groups : Alkyl substituents (e.g., 2,5-dimethylphenyl) elevate LogP, reducing aqueous solubility but improving membrane permeability .
Alkyl-Substituted Propanolamines
Compounds with alkyl instead of phenyl groups exhibit distinct properties:
Key Differences :
- Phenyl vs. Methyl: The phenyl group in this compound increases molecular weight and LogP compared to 2-Amino-2-methylpropanol, reducing solubility but enhancing aromatic interactions in drug design.
- Hydrogen Bonding: 1-Amino-2-propanol’s simpler structure enables higher solubility (~100 mg/mL) but limits applications in hydrophobic systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


